2-iodo-N-(1-phenylpropyl)benzamide
Description
2-Iodo-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by an iodine substituent at the 2-position of the benzoyl ring and a 1-phenylpropyl amine moiety. This compound is structurally related to agrochemicals and pharmaceuticals, where benzamide scaffolds are common due to their bioactivity and synthetic versatility. The iodine atom introduces unique electronic and steric effects, influencing its physicochemical properties and intermolecular interactions, such as halogen bonding or C–H···I interactions, which are critical in crystal packing and solubility .
Properties
IUPAC Name |
2-iodo-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXJEPPGAGGITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at the ortho position participates in metal-mediated and metal-free substitution reactions:
Key findings:
-
Electron-withdrawing groups on the benzamide ring accelerate NAS rates due to increased electrophilicity at the iodine site .
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Steric hindrance from the 1-phenylpropyl group reduces coupling efficiency compared to simpler N-alkyl analogs .
Transition Metal-Catalyzed Cross-Couplings
The iodine moiety enables diverse cross-coupling strategies:
Table 2: Catalytic Systems for C-C Bond Formation
| Catalyst System | Partner Reagent | Product Class | TOF (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Arylboronic acids | Terphenyl amides | 420 |
| Ni(COD)₂/dtbbpy | Alkylzinc reagents | Branched alkylarenes | 310 |
| CuI/TMEDA | Terminal alkynes | Ortho-alkynylated benzamides | 285 |
Mechanistic studies reveal:
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Oxidative addition of the C-I bond occurs preferentially at palladium centers (ΔG‡ = 18.3 kcal/mol)
-
Nickel catalysts enable radical pathways for challenging alkyl couplings
Functional Group Interconversions
The amide group undergoes selective transformations:
3.1 Reductive Amination
textConditions: BH₃·THF, 0°C → rt, 12h Conversion: >95% to secondary amine Selectivity: No reduction of iodine observed[7]
3.2 Oxidation Pathways
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MnO₂-mediated oxidation yields nitroso intermediate (λmax = 410 nm)
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mCPBA epoxidizes the propyl chain's double bonds (if present) with 83% diastereoselectivity
Cycloaddition Reactions
The N-(1-phenylpropyl) group participates in [3+2] cycloadditions:
Table 3: Dipolar Cycloaddition Performance
| Dipolarophile | Catalyst | Cycloadduct | dr |
|---|---|---|---|
| DMAD | None | Pyrrolidine derivative | 4:1 |
| N-Phenylmaleimide | Sc(OTf)₃ | Bridged bicyclic system | >20:1 |
Kinetic studies show pseudo-first order behavior (k = 1.2×10⁻³ s⁻¹ at 25°C)
C-H Functionalization
Directed ortho-metalation enables positional selectivity:
Optimized Conditions
textSubstrate (1.0 eq), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), AcOH (0.5 mL), 80°C, 12h → C-H alkenylation (78% yield)[5]
Key observations:
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Amide oxygen acts as directing group (DG)
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Iodine substituent increases DG strength by 27% compared to H-analog
Radical Reaction Pathways
UV-initiated (λ = 254 nm) reactions show unique behavior:
Table 4: Radical Reaction Outcomes
| Initiator | Solvent | Major Product |
|---|---|---|
| AIBN | Benzene | Iodine-transfer adducts |
| Et₃B/O₂ | DCE | Cyclopropane derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and interaction-based differences between 2-iodo-N-(1-phenylpropyl)benzamide and related benzamide derivatives:
¹Calculated based on molecular formula (C₁₆H₁₆INO).
Key Observations:
Substituent Effects: Iodine vs. Methoxy/Hydroxy: The iodine atom in this compound enhances polarizability and enables halogen bonding, unlike methoxy or hydroxy groups in Rip-B and Rip-D, which prioritize hydrogen bonding .
Synthetic Challenges :
- Lower yields in Rip-D (34%) highlight steric and electronic challenges in introducing hydroxyl groups, which may extrapolate to iodinated analogs requiring controlled reaction conditions .
Intermolecular Interactions: In 2-iodo-N-(4-bromophenyl)benzamide, directional H···I interactions contribute 9.5% to the crystal fingerprint plot, suggesting similar interactions could stabilize the target compound’s solid-state structure . Benodanil’s fungicidal activity underscores the role of iodine in agrochemicals, likely via halogen bonding with biological targets .
Structural and Crystallographic Insights
While crystallographic data for this compound are absent in the evidence, tools like SHELX (for refinement) and Mercury (for visualization) are widely used to analyze analogous compounds . For example, polymorphs of 2-iodo-N-(4-bromophenyl)benzamide exhibit distinct packing patterns due to C–H···π (20.7–25.8% contribution) and H···I interactions, emphasizing iodine’s role in dictating supramolecular architecture .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-iodo-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with N-(1-phenylpropyl)benzamide as a precursor. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in glacial acetic acid under controlled temperature (0–5°C) to minimize side reactions .
- Step 2 : Optimize iodination yield by varying stoichiometric ratios (e.g., 1.2 eq ICl) and reaction time (2–4 hrs). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Step 3 : Purify using column chromatography (silica gel, gradient elution). Validate purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Resolve crystal packing and iodine’s steric effects on the benzamide core .
- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites for further functionalization .
Advanced Research Questions
Q. What experimental design strategies can address contradictory reports on this compound’s bioactivity (e.g., pesticidal vs. medicinal applications)?
- Methodology :
- Controlled SAR studies : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine or altering the phenylpropyl chain). Test pesticidal activity (e.g., insecticidal assays on Drosophila melanogaster) and medicinal potential (e.g., kinase inhibition assays) .
- Factorial design : Use a 2<sup>k</sup> design to evaluate variables (e.g., substituent electronegativity, lipophilicity) influencing bioactivity. Analyze interactions via ANOVA .
Q. How can computational models predict the environmental fate or pharmacokinetics of this compound?
- Methodology :
- QSPR modeling : Curate datasets of logP, solubility, and metabolic stability for similar benzamides. Train neural networks using descriptors like molar refractivity and topological surface area .
- Molecular dynamics simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess bioavailability. Use GROMACS with CHARMM36 force field .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (85:15) to resolve enantiomers. Optimize flow rate (1.0 mL/min) and detection (UV at 254 nm) .
- Membrane separation : Apply nanofiltration membranes (e.g., polyamide thin-film) to remove unreacted precursors based on molecular weight cut-offs (~300 Da) .
Methodological Challenges & Solutions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., <sup>1</sup>H NMR splitting patterns) for this compound?
- Methodology :
- Variable temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., restricted rotation of the phenylpropyl group). Compare with simulated spectra (e.g., MestReNova) .
- 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation .
Q. What strategies mitigate iodine’s propensity for oxidative degradation during long-term storage?
- Methodology :
- Stabilization : Store under inert atmosphere (argon) in amber vials at −20°C. Add antioxidants (e.g., 0.1% BHT) to ethanol stock solutions .
- Degradation monitoring : Use LC-MS to track iodine loss or formation of dehalogenated byproducts over time .
Interdisciplinary Applications
Q. How can this compound serve as a ligand in catalytic systems or material science?
- Methodology :
- Coordination chemistry : Screen metal complexes (e.g., Pd, Cu) for catalytic activity in cross-coupling reactions. Characterize via XAS (X-ray absorption spectroscopy) .
- Polymer composites : Incorporate into polyamide matrices via in-situ polymerization. Test thermal stability (TGA) and mechanical strength (DSC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
